D-Fructose-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

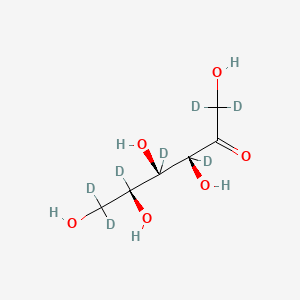

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

(3S,4R,5R)-1,1,3,4,5,6,6-heptadeuterio-1,3,4,5,6-pentahydroxyhexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1D2,2D2,3D,5D,6D |

InChI Key |

BJHIKXHVCXFQLS-GWONALSDSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)C([2H])([2H])O)([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D-Fructose-d7 for Researchers and Drug Development Professionals

October 26, 2025

Abstract

This technical guide provides a comprehensive overview of D-Fructose-d7, a deuterated analog of D-fructose, for researchers, scientists, and professionals in drug development. This document details its chemical properties, applications as a metabolic tracer, and methodologies for its use in experimental settings. Particular focus is given to its application in metabolic studies, including detailed protocols for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Furthermore, this guide illustrates the metabolic fate of fructose through a detailed pathway diagram, offering a valuable resource for designing and interpreting experiments utilizing this compound.

Introduction to this compound

This compound is a stable isotope-labeled form of D-fructose where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a powerful tool for tracing the metabolic fate of fructose in biological systems without altering its fundamental chemical behavior.[1] Its primary application lies in metabolic research and drug development, where it is used to quantify metabolic fluxes and understand the pharmacokinetic and metabolic profiles of drugs.[1] The use of stable isotopes like deuterium has gained significant attention due to its potential to elucidate complex metabolic pathways and its applications in diagnostic imaging.

Chemical Properties of this compound

The key chemical and physical properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Reference |

| Chemical Formula | C₆D₇H₅O₆ | [2] |

| Molecular Weight | 187.199 g/mol | [2] |

| CAS Number | 1313730-10-7 | |

| Appearance | White to off-white powder | |

| Melting Point | 119-122 °C (decomposes) | |

| Isotopic Purity | ≥98 atom % D | |

| Solubility | Soluble in water | |

| InChI Key | LKDRXBCSQODPBY-ZPOBXRKMSA-N | [2] |

Applications in Research and Drug Development

This compound serves as a crucial tracer in various research applications, particularly in the study of metabolic diseases and oncology.

-

Metabolic Flux Analysis: By introducing this compound into a biological system, researchers can track the incorporation of deuterium into various downstream metabolites. This allows for the quantification of the flux through different metabolic pathways, such as glycolysis and the pentose phosphate pathway.

-

Drug Metabolism Studies: In drug development, understanding how a drug candidate affects metabolic pathways is critical. This compound can be used to assess the impact of a drug on fructose metabolism, providing insights into potential metabolic liabilities.

-

Diagnostic Imaging: Labeled sugars, including derivatives of fructose, are being explored as tracers for Positron Emission Tomography (PET) imaging. These tracers can help in the diagnosis and monitoring of diseases characterized by altered metabolism, such as cancer and neurodegenerative disorders.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Culture Experiments for Metabolic Labeling

Objective: To label intracellular metabolites with deuterium from this compound for subsequent analysis.

Materials:

-

This compound

-

Cell culture medium (glucose-free and fructose-free)

-

Dialyzed fetal bovine serum (FBS)

-

Cultured cells of interest (e.g., HepG2)

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform, Water (for metabolite extraction)

-

Centrifuge

-

Lyophilizer

Protocol:

-

Media Preparation: Prepare cell culture medium containing this compound at the desired concentration. Ensure the base medium is free of glucose and fructose to maximize the incorporation of the labeled sugar. Supplement with dialyzed FBS.

-

Cell Seeding: Seed cells in culture plates and allow them to adhere and grow to the desired confluency.

-

Labeling: Remove the standard culture medium and wash the cells with PBS. Add the this compound containing medium to the cells.

-

Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of this compound. The incubation time will vary depending on the specific metabolic pathway and cell type being studied.

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add a pre-chilled extraction solvent mixture (e.g., methanol:chloroform:water, 2:1:1 v/v/v) to the cells.

-

Scrape the cells and collect the cell lysate in a microcentrifuge tube.

-

Vortex the mixture vigorously and centrifuge at high speed to separate the polar and non-polar phases.

-

-

Sample Preparation for Analysis:

-

Collect the polar phase (upper aqueous layer) containing the labeled metabolites.

-

Lyophilize the polar extract to dryness.

-

The dried extract can be reconstituted in a suitable solvent for NMR or mass spectrometry analysis.

-

Mass Spectrometry (MS) for Metabolite Analysis

Objective: To identify and quantify deuterated metabolites derived from this compound.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC).

Protocol:

-

Sample Preparation: Reconstitute the lyophilized metabolite extract from the cell culture experiment in a suitable solvent (e.g., 50% methanol in water).

-

Chromatographic Separation: Inject the sample onto an LC system equipped with a column suitable for polar metabolite separation (e.g., a HILIC column). Use a gradient elution to separate the metabolites.

-

Mass Spectrometry Analysis:

-

Operate the mass spectrometer in either positive or negative ion mode, depending on the metabolites of interest.

-

Acquire data in full scan mode to detect all ions within a specified mass range.

-

Perform tandem MS (MS/MS) on selected precursor ions to confirm the identity of metabolites and determine the position of the deuterium labels.

-

-

Data Analysis:

-

Process the raw data using appropriate software to identify peaks and determine their mass-to-charge ratio (m/z) and retention time.

-

Compare the measured m/z values with a database of known metabolites to identify potential candidates.

-

The mass shift corresponding to the number of incorporated deuterium atoms will confirm the labeling. For example, a metabolite that has incorporated one deuterium atom will show an increase in mass of approximately 1.0063 Da.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Flux Analysis

Objective: To determine the positional incorporation of deuterium in metabolites and quantify metabolic fluxes.

Instrumentation: High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Protocol:

-

Sample Preparation: Reconstitute the lyophilized metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

-

NMR Data Acquisition:

-

Acquire one-dimensional (1D) ¹H and ²H NMR spectra.

-

Acquire two-dimensional (2D) NMR spectra, such as ¹H-¹³C HSQC, to resolve overlapping signals and aid in metabolite identification.

-

-

Data Analysis:

-

Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Identify metabolites by comparing their chemical shifts and coupling constants with reference spectra from databases (e.g., HMDB, BMRB).

-

The presence of deuterium will lead to characteristic changes in the ¹H NMR spectrum, such as the disappearance of proton signals and changes in the multiplicity of adjacent proton signals.

-

Quantify the extent of deuterium incorporation by integrating the relevant signals in the ¹H or ²H spectra. This information can then be used in metabolic models to calculate pathway fluxes.

-

Fructose Metabolism Pathway

The following diagram illustrates the central pathway of fructose metabolism, which is initiated by the phosphorylation of fructose. This compound follows this same pathway, allowing for the tracing of its metabolic fate.

Figure 1. Metabolic pathway of D-Fructose.

Conclusion

This compound is an invaluable tool for researchers and drug development professionals engaged in the study of metabolism. Its properties as a stable isotope tracer enable detailed investigation of metabolic pathways and the effects of xenobiotics on cellular metabolism. The experimental protocols provided in this guide offer a starting point for the application of this compound in various research contexts. The continued use of such labeled compounds will undoubtedly contribute to a deeper understanding of metabolic regulation in health and disease.

References

A Technical Guide to D-Fructose-d7: Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Fructose-d7, a deuterated form of the naturally occurring monosaccharide, D-fructose. This stable isotope-labeled compound is a critical tool for researchers investigating metabolic pathways, particularly in the context of drug development and the study of metabolic diseases. This document outlines its chemical properties, primary applications, and a generalized experimental protocol for its use in metabolic flux analysis.

Physicochemical Properties of this compound

This compound is a form of D-fructose where seven hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic substitution makes it a valuable tracer for metabolic studies, as it can be distinguished from its unlabeled counterpart by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆D₇H₅O₆ | [1] |

| Molecular Weight | 187.199 g/mol | [1] |

| CAS Number | 1313730-10-7 (for D-Fructose-1,1,3,4,5,6,6-d7) | |

| Synonyms | D-(-)-Levulose-d7, D-Arabino-2-hexulose-d7, Fruit Sugar-d7 | [1] |

Core Applications in Metabolic Research

The primary application of this compound is in Metabolic Flux Analysis (MFA) . MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a labeled substrate like this compound, researchers can trace the path of the deuterium atoms as they are incorporated into various downstream metabolites. This provides a detailed map of metabolic pathway activity.

Stable isotope tracers, such as this compound, are essential for these studies. The labeling patterns in intracellular metabolites are determined by the metabolic fluxes, allowing researchers to infer the rates of intracellular reactions. This is particularly useful for understanding how metabolism is altered in disease states or in response to drug treatment.

Experimental Protocol: A Generalized Workflow for Metabolic Flux Analysis

While specific experimental conditions will vary depending on the biological system and research question, a general workflow for using this compound in a metabolic flux analysis experiment is outlined below. This protocol is analogous to 13C-MFA, a common type of metabolic flux analysis.

Generalized Experimental Workflow for this compound Metabolic Flux Analysis

-

Cell Culture and Labeling: The biological system of interest (e.g., cell culture, tissue slice, or whole organism) is cultured in a defined medium. At a specific time point, the standard fructose in the medium is replaced with this compound. The system is then incubated for a predetermined period to allow for the uptake and metabolism of the labeled fructose.

-

Metabolite Extraction: After the labeling period, metabolism is rapidly quenched to halt all enzymatic reactions. Intracellular metabolites are then extracted using appropriate solvents and techniques.

-

Analytical Measurement: The extracted metabolites are analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These techniques can differentiate between the labeled and unlabeled forms of metabolites, providing data on the extent of deuterium incorporation.

-

Data Analysis and Flux Calculation: The resulting data on the distribution of isotopes among the metabolites are used in computational models to calculate the intracellular metabolic fluxes. This step often requires specialized software to fit the experimental data to a metabolic network model.

Fructose Metabolism and Signaling

Fructose metabolism, also known as fructolysis, primarily occurs in the liver. Unlike glycolysis, the metabolism of fructose is less tightly regulated, which has implications for metabolic health. The key steps of fructolysis are depicted in the signaling pathway diagram below.

Dietary fructose is transported into liver cells where it is phosphorylated to fructose-1-phosphate. This intermediate is then cleaved into two three-carbon molecules, which can enter the glycolytic pathway. A key difference from glycolysis is that fructolysis bypasses the major regulatory step of phosphofructokinase, allowing for a rapid and unregulated influx of carbons into the downstream pathways. This can contribute to increased lipid synthesis and has been linked to metabolic diseases. Fructose metabolism activates transcription factors such as ChREBP and SREBP1c, which regulate the expression of genes involved in fructolysis, glycolysis, and lipogenesis.[2]

Fructolysis Pathway

References

Safety and Handling of Deuterated Fructose Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and experimental application of deuterated fructose compounds. These isotopically labeled sugars are increasingly utilized in metabolic research, particularly in studies involving deuterium metabolic imaging (DMI). This document consolidates safety information, experimental methodologies, and quantitative data to support the safe and effective use of these compounds in a laboratory setting.

General Safety and Handling

Deuterated fructose, a stable isotope-labeled carbohydrate, is not radioactive and, as such, does not require specialized radiological handling procedures.[1] The safety precautions for deuterated fructose are comparable to those for standard, non-labeled D-fructose.[1] It is essential to handle these compounds in accordance with good laboratory practices.

1.1. Personal Protective Equipment (PPE)

When handling deuterated fructose powder, appropriate personal protective equipment should be worn to avoid inhalation and contact with skin and eyes. This includes:

-

Eye Protection: Safety glasses or goggles.[2]

-

Hand Protection: Protective gloves (e.g., nitrile rubber).[3]

-

Respiratory Protection: In cases of significant dust generation, a NIOSH-approved respirator is recommended.[2]

-

Body Protection: A laboratory coat should be worn.[3]

1.2. Storage and Stability

Deuterated fructose should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[2][4] For long-term stability, it is advisable to protect the compound from light and moisture.[5]

1.3. First Aid Measures

In case of exposure, the following first aid measures are recommended:

-

After Inhalation: Move the individual to fresh air.[4]

-

After Skin Contact: Wash the affected area with soap and water.

-

After Eye Contact: Rinse the eyes with plenty of water.[4]

-

After Ingestion: Rinse the mouth with water and seek medical advice if feeling unwell.[4]

1.4. Disposal

Unused deuterated fructose should be disposed of in accordance with local, state, and federal regulations for chemical waste. It should not be mixed with general laboratory waste.[1]

Toxicological Information

Specific toxicological studies on deuterated fructose are not widely available in the public domain. However, based on the extensive data for D-fructose and the general understanding of stable isotope-labeled compounds, deuterated fructose is not considered to be highly toxic. The primary consideration for the biological effects of deuteration is the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic reactions. This effect is the basis for the development of some deuterated drugs to improve their pharmacokinetic profiles. There is no evidence to suggest that this effect imparts significant toxicity to deuterated fructose under typical experimental conditions.

Quantitative Data from In Vivo Studies

The following table summarizes quantitative data from a study comparing the metabolism of [6,6′-2H2]fructose and [6,6′-2H2]glucose in the mouse liver using Deuterium Metabolic Imaging (DMI).

| Parameter | [6,6′-2H2]fructose | [6,6′-2H2]glucose | Reference |

| Administration | Intravenous (IV) bolus injection | Intravenous (IV) bolus injection | [6][7][8] |

| Dosage | 1.3 g/kg body weight | 1.3 g/kg body weight | [6] |

| Initial Concentration in Liver | 35 mM | 15 mM | [6] |

| Decay of Signal | 2.5-fold faster decay | Slower decay | [7][8] |

| Deuterated Water Production | Faster increase | Slower increase | [7][8] |

Experimental Protocols

4.1. In Vitro Metabolism Studies

This protocol outlines a general procedure for studying the metabolism of deuterated fructose in a cell culture system, based on methodologies described in the literature.[9]

Objective: To assess the metabolic fate of [6,6′-2H2]fructose in a liver cancer cell line (e.g., HepG2).

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM)

-

[6,6′-2H2]fructose

-

Phosphate-buffered saline (PBS)

-

NMR spectrometer

Procedure:

-

Cell Culture: Culture HepG2 cells in standard culture medium until they reach the desired confluence.

-

Preparation of Deuterated Fructose Medium: Prepare a stock solution of [6,6′-2H2]fructose in a suitable solvent (e.g., saline). Dilute the stock solution into the cell culture medium to the desired final concentration (e.g., 10 mM).

-

Incubation: Remove the standard culture medium from the cells, wash with PBS, and replace it with the medium containing [6,6′-2H2]fructose.

-

Time Course: Incubate the cells for a specific period (e.g., 24 hours).[9]

-

Sample Collection: At the end of the incubation period, collect the cell culture medium.

-

NMR Analysis: Prepare the collected medium for 2H NMR spectroscopy to identify and quantify the deuterated metabolites produced by the cells.

4.2. In Vivo Deuterium Metabolic Imaging (DMI) Studies

This protocol provides a general workflow for conducting in vivo DMI studies in a mouse model to investigate the metabolism of deuterated fructose.[6][9]

Objective: To non-invasively measure the uptake and metabolism of [6,6′-2H2]fructose in the mouse liver.

Materials:

-

C57BL/6J mice

-

[6,6′-2H2]fructose

-

Saline

-

Anesthesia (e.g., isoflurane)

-

Small animal MRI system equipped for 2H imaging

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane.

-

Preparation of Deuterated Fructose Solution: Dissolve [6,6′-2H2]fructose in saline to the desired concentration for injection (e.g., for a dosage of 1.95 g/kg body weight).[9]

-

Imaging Setup: Position the anesthetized mouse in the MRI scanner. Acquire anatomical reference images.

-

Administration of Deuterated Fructose: Administer the prepared [6,6′-2H2]fructose solution via intravenous (IV) tail vein injection. The injection can be a rapid bolus or a slow infusion.[6][7][8]

-

DMI Data Acquisition: Immediately following the injection, begin dynamic 3D DMI data acquisition to monitor the signal from deuterated fructose and its metabolites over time.

-

Data Analysis: Process the acquired DMI data to generate metabolic maps and quantify the concentrations of deuterated fructose and its metabolic products (e.g., deuterated water, glutamate/glutamine) in the liver.

Signaling Pathways and Experimental Workflows

5.1. Fructolysis and Glycolysis Metabolic Pathways

The metabolism of fructose (fructolysis) and glucose (glycolysis) share common intermediates, but the initial steps are distinct. Fructose is primarily metabolized in the liver.

Caption: Metabolic pathways of fructolysis and glycolysis.

5.2. Tricarboxylic Acid (TCA) Cycle

Pyruvate, the end product of glycolysis and fructolysis, enters the TCA cycle (also known as the Krebs cycle or citric acid cycle) in the mitochondria for further oxidation and energy production.

Caption: The Tricarboxylic Acid (TCA) Cycle.

5.3. Experimental Workflow for In Vivo Deuterium Metabolic Imaging (DMI)

The following diagram illustrates a typical workflow for an in vivo DMI experiment using deuterated fructose in a research setting.

Caption: Experimental workflow for in vivo DMI.

References

- 1. moravek.com [moravek.com]

- 2. westliberty.edu [westliberty.edu]

- 3. fishersci.es [fishersci.es]

- 4. carlroth.com [carlroth.com]

- 5. isotope.com [isotope.com]

- 6. cds.ismrm.org [cds.ismrm.org]

- 7. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of D-Fructose-d7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for D-Fructose-d7, a deuterated form of D-fructose. Given the limited publicly available stability data specific to this compound, this document leverages extensive research on the stability of non-deuterated D-fructose to infer and establish best practices for the handling and storage of its deuterated counterpart. The principles of chemical stability and degradation pathways are generally applicable to both isotopic forms.

This compound: Summary of Known Stability

Inferred Stability Based on D-Fructose Data

The stability of this compound is intrinsically linked to the known stability profile of D-Fructose. Fructose is a reducing sugar and is known to be less stable than other monosaccharides like glucose, making it more susceptible to degradation under certain conditions. The primary factors influencing its stability are temperature, pH, and the presence of reactants such as amino acids.

Factors Affecting Stability

-

Temperature: Elevated temperatures significantly accelerate the degradation of fructose.

-

pH: Fructose is most stable in slightly acidic to neutral conditions. Both strongly acidic and alkaline environments can catalyze its degradation.

-

Maillard Reaction: In the presence of amino acids, fructose readily undergoes the Maillard reaction, a form of non-enzymatic browning, which leads to the formation of a complex mixture of products. Fructose is more reactive in the Maillard reaction than glucose.

-

Metal Ions: The presence of certain metal ions can catalyze oxidative degradation pathways of fructose.

Degradation Pathways

The primary degradation pathways for fructose include:

-

Enolization and Isomerization: In both acidic and alkaline solutions, fructose can undergo enolization to form enediol intermediates, which can then isomerize to other sugars or proceed to further degradation.

-

Dehydration: Acid-catalyzed dehydration of fructose leads to the formation of 5-hydroxymethylfurfural (5-HMF), a key intermediate in the formation of various other degradation products.

-

Maillard Reaction: This complex series of reactions begins with the condensation of the carbonyl group of fructose with a free amino group of an amino acid, peptide, or protein. This is followed by a cascade of reactions leading to the formation of flavor, aroma, and color compounds known as melanoidins.

The following diagram illustrates the key factors influencing the stability of fructose and its principal degradation pathways.

Quantitative Stability Data (for D-Fructose)

The following table summarizes quantitative data from a study on the thermal degradation of a 20% aqueous D-fructose solution. This data provides an indication of the stability of fructose under heat stress.

| Temperature (°C) | Heating Time (hours) | Fructose Content (%) | pH | 5-HMF Content (mg/L) |

| 110 | 1 | 98.5 | 4.8 | 15.2 |

| 110 | 5 | 92.1 | 4.2 | 75.8 |

| 130 | 1 | 90.3 | 4.0 | 110.5 |

| 130 | 5 | 65.4 | 3.5 | 552.7 |

| 150 | 1 | 75.6 | 3.6 | 489.1 |

| 150 | 5 | 20.1 | 3.1 | 1890.3 |

Data extrapolated from a study on thermal degradation characteristics of fructose solution.

Recommended Storage Conditions

Based on the known instability of fructose, the following storage conditions are recommended for this compound to ensure its long-term stability:

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, -20°C is preferable. | Minimizes the rate of thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Reduces the potential for oxidative degradation. |

| Light | Protect from light. | Prevents light-catalyzed degradation reactions. |

| Container | Store in the original, tightly sealed, opaque container. | Protects from moisture, light, and atmospheric oxygen. |

| Form | Store in solid (crystalline) form. | The crystalline form is generally more stable than solutions. |

Experimental Protocol: Stability Testing of this compound

The following is a representative protocol for conducting a stability study of this compound, based on ICH guidelines for stability testing of new drug substances.

Objective

To evaluate the stability of this compound under various environmental conditions over a defined period.

Materials

-

This compound (crystalline powder)

-

High-purity water (for solutions)

-

pH buffers

-

Acetonitrile (HPLC grade)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID or Evaporative Light Scattering Detector - ELSD)

-

Analytical column suitable for sugar analysis (e.g., Amino or HILIC column)

Experimental Workflow

The following diagram outlines the workflow for a comprehensive stability study.

Procedure

-

Sample Preparation: Aliquot the this compound into individual, appropriate containers for each time point and storage condition to avoid repeated opening of the main stock.

-

Initial Analysis (Time Zero): Perform a complete analysis on a representative sample to establish the initial purity and impurity profile.

-

Storage: Place the samples in the stability chambers under the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Photostability: As per ICH Q1B guidelines.

-

-

Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term stability).

-

Analytical Testing: At each time point, analyze the samples for:

-

Appearance: Visual inspection for color change or physical state.

-

Purity: Using a validated stability-indicating HPLC method.

-

Degradation Products: Quantify any new peaks observed in the chromatogram.

-

Water Content: By Karl Fischer titration, if applicable.

-

Stability-Indicating Method (HPLC)

A typical HPLC method for fructose analysis would involve:

-

Column: Amino or HILIC column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

-

Injection Volume: 10-20 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate that the method can separate this compound from its potential degradation products.

Conclusion

While specific stability data for this compound is limited, a comprehensive understanding of the stability of D-fructose provides a strong basis for its proper handling and storage. By adhering to the recommended storage conditions and employing rigorous stability testing protocols, researchers, scientists, and drug development professionals can ensure the integrity and reliability of this compound in their critical applications. It is always recommended to consult the supplier's documentation for the most specific and up-to-date information.

Applications of D-Fructose-d7 in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Among these, deuterated tracers have gained prominence due to their utility in mass spectrometry-based analyses. D-Fructose-d7, a deuterated analog of D-fructose, offers a powerful approach to investigate the intricate metabolic fate of fructose, a monosaccharide increasingly implicated in various metabolic disorders. This technical guide provides a comprehensive overview of the applications of this compound in metabolic research, detailing experimental methodologies, presenting quantitative data, and visualizing key metabolic pathways and workflows.

The use of deuterated fructose, such as [6,6'-²H₂]fructose, allows for the non-invasive measurement of its uptake and metabolism in tissues like the liver through techniques such as deuterium metabolic imaging (DMI). Isotope tracer studies are crucial for understanding the bioconversion of fructose and glucose, as their carbon components can be interchanged within the liver.

Core Applications of this compound

The primary application of this compound lies in its use as a metabolic tracer to follow the journey of fructose molecules through various biochemical pathways. This allows researchers to:

-

Quantify Fructose Uptake and Clearance: By measuring the rate of appearance and disappearance of this compound and its deuterated metabolites in biological fluids and tissues, researchers can determine the kinetics of fructose transport and utilization.

-

Trace the Metabolic Fate of Fructose Carbons: this compound enables the tracking of the deuterium labels as they are incorporated into downstream metabolites. This provides insights into the conversion of fructose to glucose, lactate, glycogen, and lipids.

-

Elucidate Fructose's Contribution to Pathological Processes: In the context of diseases such as non-alcoholic fatty liver disease (NAFLD), diabetes, and cancer, this compound can be used to quantify the contribution of fructose to processes like de novo lipogenesis (DNL) and altered glucose metabolism.

Data Presentation: Quantitative Insights from this compound Studies

The following tables summarize key quantitative data obtained from metabolic studies utilizing deuterated fructose. These studies highlight the dynamic nature of fructose metabolism and its comparison with glucose metabolism.

| Parameter | D-Fructose | D-Glucose | Study Reference |

| Initial Hepatic Uptake (Relative Units) | > 2-fold higher | 1 | [1][2] |

| Initial Decay Rate in Liver (Relative Units) | 2.5-fold faster | 1 | [1] |

| Deuterated Water Production Rate | Faster | Slower | [1][2] |

Table 1: Comparative Hepatic Metabolism of Deuterated Fructose and Glucose. This table illustrates the significantly faster initial uptake and turnover of fructose in the liver compared to glucose, as determined by deuterium metabolic imaging with [6,6'-²H₂]fructose.

| Metabolic Fate | Percentage of Ingested Fructose | Time Frame | Study Type |

| Oxidation to CO₂ (Non-exercising) | 45.0% ± 10.7 | 3-6 hours | Isotope tracer studies[3][4] |

| Oxidation to CO₂ (Exercising) | 45.8% ± 7.3 | 2-3 hours | Isotope tracer studies[3][4] |

| Conversion to Glucose | 41% ± 10.5 | 3-6 hours | Isotope tracer studies[3][4] |

| Conversion to Lactate | ~25% | Within a few hours | Isotope tracer studies[3] |

| Direct Conversion to Plasma Triglycerides | <1% | - | Isotope tracer studies[3] |

Table 2: Metabolic Fate of Ingested Fructose in Humans. This table summarizes the distribution of fructose into major metabolic pathways as determined by various isotopic tracer studies. While not exclusively using this compound, these values provide a crucial context for interpreting data from deuterated fructose experiments.

Experimental Protocols

Detailed methodologies are critical for the successful implementation of this compound tracer studies. Below are representative protocols for in vivo administration and sample analysis using mass spectrometry.

In Vivo Administration and Sample Collection

Objective: To trace the in vivo metabolism of this compound.

Materials:

-

This compound

-

Sterile saline solution (0.9% NaCl)

-

Animal model (e.g., mouse, rat)

-

Anesthesia (if required for sample collection)

-

Tools for blood and tissue collection

-

Liquid nitrogen for snap-freezing

Procedure:

-

Tracer Preparation: Dissolve this compound in sterile saline to the desired concentration. The solution should be sterile-filtered before administration.

-

Animal Acclimatization: Acclimate animals to the experimental conditions for a specified period.

-

Fasting: Fast animals overnight to ensure a baseline metabolic state, with free access to water.

-

Tracer Administration: Administer the this compound solution via oral gavage or intravenous injection. The route of administration will depend on the specific research question.

-

Time-Course Sampling: Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120 minutes) into tubes containing an anticoagulant (e.g., EDTA).

-

Tissue Harvesting: At the final time point, euthanize the animal and rapidly excise tissues of interest (e.g., liver, adipose tissue, muscle).

-

Sample Quenching: Immediately snap-freeze the tissues in liquid nitrogen to quench all metabolic activity.

-

Sample Storage: Store all samples (plasma and tissues) at -80°C until metabolite extraction and analysis.

Metabolite Extraction and Mass Spectrometry Analysis

Objective: To extract and quantify deuterated metabolites from biological samples.

Materials:

-

Frozen plasma and tissue samples

-

Extraction solvent (e.g., 80% methanol, -80°C)

-

Internal standards (for absolute quantification)

-

Centrifuge

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

Plasma: Thaw plasma samples on ice. Precipitate proteins by adding a cold extraction solvent (e.g., 4 volumes of 80% methanol). Vortex and centrifuge to pellet the protein. Collect the supernatant.

-

Tissues: Homogenize the frozen tissue in a cold extraction solvent. Centrifuge to pellet cellular debris and collect the supernatant.

-

-

Derivatization (for GC-MS): Dry the metabolite extracts under a stream of nitrogen. Derivatize the samples to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.

-

Mass Spectrometry Analysis:

-

GC-MS: Analyze the derivatized samples using a GC-MS system. Use selected ion monitoring (SIM) or full scan mode to detect and quantify the mass isotopologues of the metabolites of interest.

-

LC-MS/MS: Analyze the underivatized extracts using an LC-MS/MS system. Use a suitable chromatography method (e.g., HILIC for polar metabolites) and multiple reaction monitoring (MRM) for targeted quantification of deuterated metabolites.

-

-

Data Analysis:

-

Identify and quantify the different isotopologues (molecules with different numbers of deuterium atoms) for each metabolite.

-

Correct for the natural abundance of isotopes.

-

Calculate the fractional enrichment of deuterium in each metabolite pool.

-

Use metabolic flux analysis (MFA) software to model the data and calculate metabolic fluxes.

-

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows relevant to this compound research.

Figure 1: Metabolic Fate of this compound in the Liver. This diagram illustrates the major pathways of fructose metabolism within a hepatocyte, showing how the deuterium label from this compound is incorporated into various downstream metabolites.

Figure 2: General Experimental Workflow for this compound Tracer Studies. This diagram outlines the key steps involved in a typical metabolic flux experiment using this compound, from in vivo administration to data interpretation.

Conclusion

This compound is a valuable tool for researchers investigating the complexities of fructose metabolism. Its application in conjunction with modern mass spectrometry techniques provides a quantitative and dynamic view of how fructose is processed in the body and contributes to various physiological and pathological states. The experimental protocols and data presented in this guide offer a foundation for designing and interpreting studies that aim to unravel the intricate roles of fructose in health and disease, ultimately aiding in the development of novel therapeutic strategies for metabolic disorders. Further research utilizing this compound is poised to provide deeper insights into the regulation of fructose metabolism and its impact on cellular signaling and whole-body physiology.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Conversion of D-Glucose to D-Fructose in the Presence of Organogermanium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Metabolic Fates: A Technical Guide to D-Fructose-d7 in Glycolysis and Gluconeogenesis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose, a simple sugar increasingly prevalent in modern diets, has a unique metabolic signature primarily within the liver. Its rapid, largely unregulated entry into glycolysis, bypassing key regulatory steps, has significant implications for both normal physiology and the pathogenesis of metabolic diseases. Stable isotope tracers, particularly deuterated variants like D-Fructose-d7, have emerged as powerful tools to dissect the intricate pathways of fructose metabolism. This technical guide provides an in-depth overview of the application of this compound in studying glycolysis and gluconeogenesis, offering insights into experimental design, analytical methodologies, and data interpretation for researchers in metabolic disease and drug development.

The Metabolic Crossroads of Fructose

Unlike glucose, the metabolism of which is tightly regulated by insulin, fructose is rapidly phosphorylated in the liver by fructokinase (KHK) to fructose-1-phosphate.[1] This bypasses the main rate-limiting step of glycolysis, phosphofructokinase-1 (PFK-1), leading to a rapid influx of triose phosphates into the glycolytic pathway.[1] These intermediates can then be directed towards glycolysis for energy production, or serve as substrates for gluconeogenesis to produce glucose, or be channeled into de novo lipogenesis. Understanding the flux through these competing pathways is critical for elucidating the metabolic consequences of high fructose consumption.

This compound as a Metabolic Tracer

This compound is a stable isotope-labeled form of fructose where seven hydrogen atoms have been replaced with deuterium. This labeling allows researchers to trace the fate of the fructose carbon skeleton as it moves through various metabolic pathways. By using mass spectrometry-based techniques, the incorporation of deuterium into downstream metabolites such as glucose, lactate, and intermediates of the Krebs cycle can be quantified, providing a dynamic view of metabolic fluxes.

Experimental Protocols

While detailed, standardized protocols specifically for this compound are not widely published, the methodologies closely follow those for other stable isotope tracers, such as 13C-labeled fructose or deuterated glucose. The following protocols are adapted from established stable isotope tracing studies and can be tailored for experiments using this compound.

In Vitro: Primary Hepatocyte Culture

Objective: To quantify the conversion of fructose to glucose and lactate in primary hepatocytes.

Methodology:

-

Cell Culture: Isolate primary hepatocytes from a suitable animal model (e.g., mouse, rat) and culture in appropriate media.

-

Tracer Incubation: Replace the culture medium with a medium containing a known concentration of this compound (e.g., 5 mM) and [U-13C6]-glucose (as an internal control for glucose metabolism).

-

Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench metabolism by rapidly washing the cells with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).

-

Metabolite Extraction: Scrape the cells and collect the cell lysate. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

-

Sample Preparation for Mass Spectrometry: Dry the metabolite extract under a stream of nitrogen. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the samples to increase volatility (e.g., methoximation followed by silylation). For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), reconstitute the dried extract in a suitable solvent.

-

Mass Spectrometry Analysis: Analyze the samples by GC-MS or LC-MS/MS to determine the isotopic enrichment in key metabolites such as glucose, lactate, pyruvate, and TCA cycle intermediates.

In Vivo: Animal Studies

Objective: To determine the whole-body metabolic fate of fructose.

Methodology:

-

Animal Model: Use an appropriate animal model (e.g., mouse, rat) and fast the animals overnight to deplete glycogen stores.

-

Tracer Administration: Administer this compound via oral gavage or intravenous infusion. The dose and infusion rate should be carefully determined based on the study objectives.

-

Blood and Tissue Sampling: Collect blood samples at regular intervals. At the end of the experiment, collect tissues of interest (e.g., liver, adipose tissue, muscle).

-

Metabolite Extraction: Extract metabolites from plasma and tissue samples using appropriate protocols (e.g., protein precipitation with methanol or perchloric acid).

-

Sample Preparation and Mass Spectrometry Analysis: Prepare and analyze the samples as described for the in vitro protocol.

Data Presentation: Quantitative Insights

The following tables summarize hypothetical quantitative data that could be obtained from this compound tracing experiments, illustrating the types of insights that can be gained.

| Metabolite | Isotopic Enrichment (M+n) from this compound | Interpretation |

| Glucose (M+1 to M+7) | 15% | Indicates the contribution of fructose carbons to de novo glucose synthesis via gluconeogenesis. |

| Lactate (M+1 to M+3) | 45% | Shows the flux of fructose through glycolysis to produce lactate. |

| Pyruvate (M+1 to M+3) | 30% | Represents the entry point of fructose-derived carbons into the TCA cycle. |

| Citrate (M+1 to M+5) | 10% | Demonstrates the incorporation of fructose-derived acetyl-CoA into the Krebs cycle. |

| Alanine (M+1 to M+3) | 20% | Reflects the conversion of fructose-derived pyruvate to alanine. |

Table 1: Hypothetical Isotopomer Enrichment in Key Metabolites Following this compound Administration in Perfused Liver.

| Condition | Glycolytic Flux (nmol/min/mg protein) | Gluconeogenic Flux (nmol/min/mg protein) |

| Control | 50 | 20 |

| High Fructose Diet | 120 | 25 |

| Drug Candidate X | 70 | 15 |

Table 2: Hypothetical Flux Rates Through Glycolysis and Gluconeogenesis Calculated from this compound Tracing Data in Primary Hepatocytes.

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows relevant to this compound tracing studies.

Caption: Fructose metabolism feeding into glycolysis and gluconeogenesis.

Caption: General experimental workflow for stable isotope tracing.

Conclusion

This compound is a valuable tool for elucidating the complex interplay between glycolysis and gluconeogenesis in the context of fructose metabolism. By providing a means to trace the fate of fructose-derived carbons, this stable isotope tracer enables researchers to quantify metabolic fluxes and identify key regulatory nodes. The methodologies outlined in this guide, while adaptable, underscore the importance of rigorous experimental design and sophisticated analytical techniques. Further development and standardization of protocols specifically for this compound will undoubtedly accelerate our understanding of fructose metabolism and its role in health and disease, ultimately aiding in the development of novel therapeutic strategies.

References

Methodological & Application

Application Note: Tracing Fructose Metabolism In Vivo Using D-Fructose-d7

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fructose consumption has significantly increased in the Western diet, primarily through sucrose and high-fructose corn syrup. Excessive fructose intake is linked to metabolic disorders such as obesity, non-alcoholic fatty liver disease (NAFLD), and insulin resistance.[1][2] Unlike glucose, fructose is predominantly metabolized in the liver, where it bypasses the main rate-limiting step of glycolysis, leading to rapid production of precursors for de novo lipogenesis (DNL).[1][3] To understand the precise metabolic fate of fructose and its contribution to disease pathogenesis, stable isotope tracers are invaluable tools. D-Fructose-d7, a non-radioactive, deuterated analog of fructose, allows for the sensitive and specific tracing of fructose-derived carbons through various metabolic pathways in vivo.[4] This application note provides a detailed protocol for conducting in vivo metabolic studies in mice using this compound, from tracer administration to sample analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of the Method

Stable isotope tracing involves administering a labeled substrate (e.g., this compound) and monitoring the incorporation of the isotope (deuterium) into downstream metabolites.[5] The deuterium atoms on the this compound molecule increase its mass. As the liver metabolizes this compound, the deuterium label is carried through pathways like glycolysis, the tricarboxylic acid (TCA) cycle, and lipogenesis.[3][6] By measuring the mass shifts in these downstream metabolites using LC-MS, researchers can quantify the contribution of fructose to their synthesis.[5] This technique provides a dynamic view of metabolic fluxes, offering insights that steady-state metabolomics cannot.[7]

Experimental Protocol

This protocol outlines a general procedure for an acute this compound tracing study in a mouse model.

1. Materials and Reagents

-

This compound (isotopic purity >98%)

-

Saline solution (0.9% NaCl, sterile)

-

Male C57BL/6J mice (8-10 weeks old)

-

Standard rodent chow

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes (EDTA-coated)

-

Liquid nitrogen

-

LC-MS grade solvents (e.g., methanol, acetonitrile, water)

-

Internal standards for LC-MS analysis

2. Animal Handling and Acclimatization

-

House mice in a controlled environment (12-hour light/dark cycle, 22°C) with ad libitum access to food and water.

-

Acclimatize animals for at least one week before the experiment.

-

Fast mice for 4-6 hours prior to tracer administration to ensure a consistent metabolic state. Water should be available at all times.

3. This compound Formulation and Administration

-

Prepare a sterile solution of this compound in 0.9% saline. The concentration should be calculated based on the desired dose.

-

A common administration route is oral gavage to mimic dietary intake.[7] Intravenous or intraperitoneal injections are also options depending on the experimental question.[5][7]

-

Administer the this compound solution to the fasted mice.

Table 1: Animal Model and Dosing Regimen

| Parameter | Value/Description |

| Animal Model | Male C57BL/6J mice, 8-10 weeks old |

| Tracer | This compound |

| Formulation | Dissolved in 0.9% sterile saline |

| Administration Route | Oral Gavage |

| Dosage | 2 g/kg body weight |

| Fasting Period | 4-6 hours prior to administration |

4. Sample Collection

-

Collect samples at various time points after tracer administration to capture the dynamic changes in metabolite labeling.

-

Blood Collection: Collect blood (~50-100 µL) via tail vein or saphenous vein at baseline (pre-dose) and at specified time points post-dose. Place samples in EDTA-coated tubes and immediately centrifuge to separate plasma. Store plasma at -80°C.

-

Tissue Collection: At the final time point, euthanize mice using an approved method. Quickly dissect tissues of interest (e.g., liver, adipose tissue, kidney), flash-freeze them in liquid nitrogen, and store at -80°C until processing.

Table 2: Example Sample Collection Schedule

| Time Point | Sample Type | Notes |

| 0 min (Baseline) | Blood (Plasma) | Collect immediately before tracer administration. |

| 15 min | Blood (Plasma) | |

| 30 min | Blood (Plasma) | |

| 60 min | Blood (Plasma) | |

| 120 min | Blood (Plasma) & Tissues | Final time point for tissue collection. |

5. Metabolite Extraction from Tissues

-

Weigh approximately 20-30 mg of frozen tissue.

-

Homogenize the tissue in a cold extraction solvent (e.g., 80% methanol).

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying labeled metabolites due to its high sensitivity and specificity.

-

Chromatography: Separate metabolites using a suitable column (e.g., HILIC for polar metabolites or a C18 column for lipids).

-

Mass Spectrometry: Operate the mass spectrometer in either positive or negative ion mode, depending on the target metabolites.[8]

-

Data Acquisition: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted analysis of specific metabolites and their deuterated isotopologues.

Table 3: Example LC-MS/MS Parameters for Key Fructose-Derived Metabolites

| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Fructose-d7 | 187.1 (M+H-H2O)+ | 91.1 | Positive |

| Lactate (M+3) | 92.0 (M-H)- | 45.0 | Negative |

| Citrate (M+4) | 195.1 (M-H)- | 113.0 | Negative |

| Palmitate (M+x) | 255.2 (M-H)- | 255.2 | Negative |

| Glycerol-3-P (M+3) | 174.0 (M-H)- | 97.0 | Negative |

Note: The exact m/z values will depend on the number of deuterium atoms incorporated. The table shows examples of potential labeled species.

Data Analysis and Visualization

-

Peak Integration: Integrate the chromatographic peaks for both the unlabeled (M+0) and labeled (M+n) isotopologues of each metabolite.

-

Isotopic Enrichment Calculation: Calculate the fractional or percentage enrichment of the tracer in each metabolite pool.

-

Fractional Enrichment = (Sum of labeled isotopologue intensities) / (Sum of all isotopologue intensities)

-

-

Pathway Visualization: Use the enrichment data to map the flow of fructose-derived carbons through metabolic pathways.

Diagram 1: Experimental Workflow

Caption: Workflow for in vivo this compound metabolic tracing study.

Diagram 2: Fructose Metabolism and Tracer Fate

Caption: Metabolic fate of this compound in the liver.

Representative Results

Following administration of this compound, deuterium enrichment is expected in various downstream metabolites. The table below shows hypothetical data representing the percentage of the metabolite pool that is labeled with deuterium at 120 minutes post-tracer administration in the liver.

Table 4: Representative Isotopic Enrichment Data in Liver (120 min)

| Metabolite | Pathway | % Enrichment (Mean ± SD) | Interpretation |

| Glycolytic Intermediates | Glycolysis | 35 ± 5% | Rapid entry of fructose into glycolysis. |

| Lactate | Glycolysis | 30 ± 4% | Significant conversion of fructose to lactate. |

| Citrate | TCA Cycle | 20 ± 3% | Fructose-derived carbons entering the TCA cycle. |

| Palmitate | De Novo Lipogenesis | 15 ± 2% | Fructose is a substrate for new fatty acid synthesis. |

| Glycerol-3-Phosphate | Lipogenesis Backbone | 45 ± 6% | High contribution of fructose to the triglyceride backbone. |

Note: These are example values and will vary based on experimental conditions.

Conclusion

The use of this compound as a stable isotope tracer provides a powerful and quantitative method to dissect the metabolic fate of fructose in vivo. This approach allows researchers to measure the contribution of fructose to key metabolic pathways, including glycolysis, the TCA cycle, and de novo lipogenesis, which are often dysregulated in metabolic diseases. The detailed protocol and data analysis workflow presented here offer a robust framework for investigating the role of fructose metabolism in health and disease, aiding in the identification of new therapeutic targets for metabolic disorders.

References

- 1. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fructation In Vivo: Detrimental and Protective Effects of Fructose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fructolysis - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging [frontiersin.org]

- 5. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

- 8. youtube.com [youtube.com]

Application Notes & Protocols: D-Fructose-d7 in Mass Spectrometry-Based Metabolomics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of D-Fructose-d7 as an internal standard and metabolic tracer in mass spectrometry (MS)-based metabolomics studies. The methodologies outlined are applicable for the accurate quantification of fructose and for tracing its metabolic fate in various biological matrices.

Introduction

Fructose consumption has been increasingly linked to metabolic disorders, making the precise measurement of its levels and metabolic pathways in biological systems a critical area of research.[1][2][3][4] Mass spectrometry, coupled with isotope dilution techniques, offers a highly sensitive and specific method for quantitative metabolomics.[5][6][7] this compound, a deuterated analog of D-fructose, serves as an ideal internal standard to correct for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[7] Furthermore, stable isotope-labeled fructose, such as ¹³C-labeled fructose, is instrumental in metabolic tracer studies to elucidate the pathways of fructose metabolism.[1][3][8]

Applications

The primary applications of this compound and other isotopically labeled fructose analogs in metabolomics include:

-

Quantitative Analysis: Accurate measurement of fructose concentrations in biological samples like plasma, serum, urine, and tissue extracts.[5][6][9][10]

-

Metabolic Flux Analysis: Tracing the metabolic fate of fructose through various biochemical pathways, such as glycolysis, gluconeogenesis, and de novo lipogenesis.[1][3][8]

-

Clinical and Biomedical Research: Investigating the role of fructose in metabolic diseases like non-alcoholic fatty liver disease (NAFLD), insulin resistance, and hyperuricemia.[2][4]

-

Food and Nutrition Science: Monitoring fructose content in food products and studying its bioavailability and metabolism upon consumption.[2]

Experimental Workflow

The general workflow for a metabolomics experiment using this compound involves sample preparation, LC-MS or GC-MS analysis, and data processing.

Protocols

Protocol 1: Quantification of Fructose in Human Serum using LC-MS/MS

This protocol is adapted from methodologies described for the analysis of monosaccharides in biological fluids.[9][10]

a. Materials:

-

Human serum samples

-

This compound (Internal Standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

Autosampler vials

b. Sample Preparation:

-

Thaw frozen serum samples on ice.

-

Prepare a stock solution of this compound in water.

-

In a microcentrifuge tube, add 50 µL of serum.

-

Add 10 µL of the this compound internal standard solution.

-

Add 200 µL of ice-cold ACN:MeOH (3:1, v/v) to precipitate proteins.

-

Vortex for 1 minute.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% ACN with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

c. LC-MS/MS Conditions:

-

LC System: UPLC system

-

Column: HILIC column (e.g., Waters Acquity UPLC BEH Amide)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in ACN

-

Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to 95% B and equilibrate.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

MRM Transitions:

-

Fructose: Precursor ion [M-H]⁻ m/z 179 -> Product ion m/z 89

-

This compound: Precursor ion [M-H]⁻ m/z 186 -> Product ion m/z 94

-

d. Data Analysis:

-

Integrate the peak areas for both fructose and this compound.

-

Calculate the peak area ratio of fructose to this compound.

-

Quantify the concentration of fructose using a calibration curve prepared with known concentrations of fructose and a fixed concentration of the internal standard.

Protocol 2: GC-MS Analysis of Fructose in Biological Samples

This protocol involves derivatization to make the sugar volatile for GC-MS analysis.[5][6]

a. Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

This compound (Internal Standard)

-

Pyridine

-

Methoxyamine hydrochloride

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

GC-MS system

b. Sample Preparation and Derivatization:

-

Lyophilize the aqueous sample to complete dryness.

-

Add the this compound internal standard.

-

Step 1 (Methoximation): Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 80°C for 20 minutes. This step protects the keto group.

-

Step 2 (Silylation): Add 80 µL of MSTFA and incubate at 80°C for 30 minutes. This step replaces acidic protons with trimethylsilyl (TMS) groups.

-

Cool the sample to room temperature before injection.

c. GC-MS Conditions:

-

GC System: Gas chromatograph with an autosampler.

-

Column: DB-5ms or similar non-polar column.

-

Inlet Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium

-

MS System: Single quadrupole or triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Impact (EI)

-

Selected Ion Monitoring (SIM):

-

Fructose-MO-TMS derivative: Monitor characteristic fragment ions. For example, m/z 203 for the C1-C3 fragment.[5]

-

This compound-MO-TMS derivative: Monitor the corresponding shifted fragment ions.

-

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of fructose using isotope dilution mass spectrometry.

| Parameter | LC-MS/MS | GC-MS | Reference |

| Limit of Detection (LOD) | ~5 ng/mL | ~0.3 µM | [2][5] |

| Limit of Quantification (LOQ) | 5 ng/mL - 10,000 ng/mL | ~15 µM in serum | [2][5] |

| Linearity (r²) | >0.99 | >0.99 | [5][9][10] |

| Intra-day Precision (CV%) | < 8% | 0.3% - 5.1% | [2][9][10] |

| Inter-day Precision (CV%) | < 8% | 0.3% - 5.1% | [2][9][10] |

| Accuracy/Recovery | 85-115% | ~99% | [2][5] |

Metabolic Pathway Analysis

Isotopically labeled fructose, such as ¹³C-fructose, is used to trace the metabolic fate of fructose. The diagram below illustrates the primary hepatic fructose metabolism pathway.

In tracer studies, the incorporation of the isotopic label (e.g., ¹³C) from fructose into downstream metabolites like lactate, glucose, and fatty acids is measured by mass spectrometry to determine the relative flux through these pathways.[1][3][8]

Conclusion

The use of this compound and other stable isotope-labeled analogs is indispensable for high-quality, quantitative metabolomics research on fructose. The protocols and data presented here provide a solid foundation for researchers to implement robust and reliable methods for studying the role of fructose in health and disease. The high sensitivity and specificity of mass spectrometry, combined with the accuracy afforded by isotope dilution, make this the gold standard approach in the field.[2][7]

References

- 1. Fructose metabolism in humans - what isotopic tracer studies tell us - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fructose Analysis Service - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolite profiling of mice under long-term fructose drinking and vitamin D deficiency: increased risks for metabolic syndrome and nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of mannose and fructose in human plasma using deuterium labelling and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 8. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

Application Notes: D-Fructose-d7 as an Internal Standard for Accurate Fructose Quantification in Clinical Mass Spectrometry

Introduction

Fructose, a simple sugar found in many foods, has been linked to various metabolic disorders when consumed in excess. Accurate measurement of fructose levels in clinical samples such as plasma and urine is crucial for researchers and clinicians studying its role in health and disease. This document outlines a robust and sensitive method for the quantification of fructose using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and D-Fructose-d7 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations in sample preparation and matrix effects, ensuring high accuracy and precision in clinical research and drug development.

Experimental Protocols

This section details the necessary steps for sample preparation and LC-MS/MS analysis for the quantification of fructose in human plasma.

1. Materials and Reagents

-

D-Fructose (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Ammonium hydroxide

-

Human plasma (or other relevant clinical matrix)

2. Sample Preparation: Protein Precipitation

The following protocol describes a simple and effective protein precipitation method for extracting fructose from plasma samples.

-

Thaw Samples: Allow plasma samples, calibration standards, and quality control samples to thaw at room temperature.

-

Spike Internal Standard: To a 100 µL aliquot of each sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Precipitate Proteins: Add 400 µL of cold acetonitrile to each sample.

-

Vortex: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Collect Supernatant: Carefully transfer the supernatant to a clean tube.

-

Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water).

-

Inject: The reconstituted sample is now ready for injection into the LC-MS/MS system.

3. LC-MS/MS Analysis

A Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with tandem mass spectrometry is recommended for the separation and detection of fructose.

-

Liquid Chromatography:

-

Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Ammonium hydroxide in Water

-

Mobile Phase B: 0.1% Ammonium hydroxide in Acetonitrile

-

Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent (e.g., 80% B) and gradually increasing the aqueous phase to elute the polar fructose.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical for this compound):

-

D-Fructose: Precursor ion (m/z) 179.1 -> Product ion (m/z) 89.1

-

This compound: Precursor ion (m/z) 186.1 -> Product ion (m/z) 94.1

-

Note: The exact m/z values for this compound may vary depending on the labeling pattern and should be optimized by direct infusion.

-

-

Collision Energy and other MS parameters: These should be optimized for the specific instrument being used to achieve maximum signal intensity.

-

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Calibration Curve Performance

| Analyte | Matrix | Calibration Range (ng/mL) | R² |

| D-Fructose | Plasma | 10 - 5000 | >0.99 |

Table 2: Accuracy and Precision

| Matrix | Spiked Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| Plasma | 30 (Low QC) | 98.5 | 4.2 | 5.1 |

| Plasma | 500 (Mid QC) | 101.2 | 3.1 | 4.5 |

| Plasma | 4000 (High QC) | 99.8 | 2.5 | 3.8 |

Table 3: Recovery

| Analyte | Matrix | Extraction Recovery (%) |

| D-Fructose | Plasma | 95.3 |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.

Caption: Experimental workflow for fructose quantification.

Caption: Logic of internal standard use for quantification.

Quantifying Metabolic Flux with D-Fructose-d7: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled substrates, such as Deuterated Fructose (D-Fructose-d7), allows for the precise tracing of atoms through metabolic pathways. This enables researchers to quantify the contribution of fructose to various downstream metabolic processes, including glycolysis, the pentose phosphate pathway (PPP), and de novo lipogenesis. Understanding how cells and organisms metabolize fructose is critical for research in areas such as obesity, metabolic syndrome, cancer, and for the development of novel therapeutics targeting metabolic pathways.

This compound is a non-radioactive, stable isotope-labeled form of fructose where seven hydrogen atoms have been replaced by deuterium. This heavy isotope labeling allows for the differentiation of fructose-derived metabolites from their unlabeled counterparts using mass spectrometry (MS). By measuring the isotopic enrichment in downstream metabolites, researchers can calculate the relative and absolute flux rates through specific metabolic pathways.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to quantify metabolic flux in both in vitro and in vivo models.

Key Applications

-

Elucidating Fructose Metabolism in Health and Disease: Tracing the fate of this compound can reveal how fructose metabolism is altered in various pathological conditions, such as non-alcoholic fatty liver disease (NAFLD) and cancer.

-

Drug Discovery and Development: Assessing the impact of therapeutic compounds on fructose metabolism can help identify novel drug targets and evaluate the efficacy and mechanism of action of metabolic modulators.

-

Cancer Metabolism Research: Cancer cells often exhibit altered glucose and fructose metabolism. This compound can be used to probe the unique metabolic dependencies of tumors.[1]

-

Nutritional Science: Quantifying the metabolic fate of dietary fructose provides insights into its contribution to energy production, fat synthesis, and overall metabolic health.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from metabolic flux studies using labeled fructose. While specific flux rates are highly dependent on the cell type, experimental conditions, and the specific labeled substrate used (e.g., 13C-fructose), these examples provide a framework for the types of quantitative insights that can be gained. The principles of using this compound would yield analogous data based on deuterium enrichment.

Table 1: Relative Flux of Glucose Metabolism in Neurons. This table illustrates the percentage of glucose metabolized through glycolysis and the pentose phosphate pathway. Similar relative flux analysis can be performed with this compound to determine the contribution of fructose to these pathways.

| Metabolic Pathway | Percentage of Glucose Metabolized |

| Glycolysis | 52 ± 6% |

| Oxidative/Non-oxidative Pentose Cycle | 19 ± 2% |

| Oxidative PPP / De Novo Nucleotide Synthesis | 29 ± 8% |

| Data adapted from: | [2][3] |

Table 2: De Novo Palmitate Synthesis from Labeled Fructose in Caco-2 Cells. This table shows the intracellular and secreted levels of newly synthesized palmitate from a labeled fructose tracer, demonstrating the utility of isotopic tracers in quantifying lipogenesis.

| Fructose Concentration | Intracellular De Novo Palmitate (relative units) | Secreted De Novo Palmitate (relative units) |

| 5 mM | 1.0 ± 0.2 | 0.3 ± 0.1 |

| 25 mM | 2.5 ± 0.5 | 0.8 ± 0.2 |

| 50 mM | 3.8 ± 0.7 | 1.2 ± 0.3 |

| Data adapted from: | [4] |

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the key metabolic pathways involved in fructose metabolism and the general experimental workflow for a this compound metabolic flux experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dose Dependent Effects of Fructose and Glucose on de novo Palmitate and Glycerol Synthesis in an Enterocyte Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for D-Fructose-d7 Administration in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Application Notes

D-Fructose-d7 is a stable isotope-labeled form of fructose where seven hydrogen atoms have been replaced with deuterium. This labeling makes it a powerful tool for metabolic studies in cell culture, particularly for tracing the fate of fructose carbons through various metabolic pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its primary application is in metabolic flux analysis, allowing researchers to quantify the contribution of fructose to cellular processes like energy production, nucleotide synthesis, and lipogenesis.